molecular formula C7H16ClNO2 B574371 (R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride CAS No. 167223-43-0

(R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride

Cat. No.: B574371
CAS No.: 167223-43-0
M. Wt: 181.66
InChI Key: HRTQWUHFSXVRPY-JEDNCBNOSA-N
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Description

®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is a chiral compound with the molecular formula C7H16ClNO2. It is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and pharmaceuticals. The compound is known for its high purity and stability, making it a valuable reagent in chemical research .

Scientific Research Applications

®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and specialty materials

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of ®-2-amino-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-2-amino-3,3-dimethylbutanoate hydrochloride
  • Methyl 2-amino-3,3-dimethylbutanoate hydrochloride

Uniqueness

®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies requiring high stereochemical precision .

Properties

IUPAC Name

methyl (2R)-2-amino-3,3-dimethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTQWUHFSXVRPY-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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